An In-Depth Technical Guide to 2-Amino-5-bromo-3-iodobenzonitrile (CAS: 1000577-44-5)
An In-Depth Technical Guide to 2-Amino-5-bromo-3-iodobenzonitrile (CAS: 1000577-44-5)
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 2-Amino-5-bromo-3-iodobenzonitrile. We will explore its physicochemical properties, logical synthesis pathways, strategic applications in drug discovery, and essential safety protocols. This molecule is a highly functionalized and versatile building block, offering multiple points for synthetic diversification, making it a compound of significant interest in the synthesis of complex molecular architectures and pharmaceutical intermediates.
Core Compound Identification and Physicochemical Properties
2-Amino-5-bromo-3-iodobenzonitrile is a polysubstituted aromatic compound whose strategic arrangement of functional groups—an amine, a nitrile, and two different halogens—makes it a valuable intermediate in organic synthesis.
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1000577-44-5 | [1] |
| Molecular Formula | C₇H₄BrIN₂ | [2] |
| Molecular Weight | 322.93 g/mol | [2] |
| IUPAC Name | 2-amino-5-bromo-3-iodobenzonitrile | N/A |
| Appearance | Expected to be a solid powder | [3] |
| Solubility | Expected to be soluble in common organic solvents like THF, DMF, and DMSO | N/A |
Note: Some physical properties like melting point and exact solubility are not widely reported and should be determined empirically upon acquisition.
Synthesis and Mechanistic Insights
The synthesis of 2-Amino-5-bromo-3-iodobenzonitrile is not extensively detailed in readily available literature. However, a logical and efficient synthetic route can be designed based on established electrophilic aromatic substitution reactions on aminobenzonitrile scaffolds. The key is the sequential and regioselective introduction of the halogen atoms, leveraging the directing effects of the activating amino group.
Proposed Synthetic Pathway
A plausible two-step synthesis starts from the commercially available 2-Amino-5-bromobenzonitrile.
Step 1: Synthesis of 2-Amino-5-bromobenzonitrile (Intermediate) While this intermediate can be purchased, its synthesis typically begins with 2-aminobenzonitrile, which undergoes electrophilic bromination. The amino group is a strong ortho-, para-director. Since the ortho- position to the nitrile is sterically hindered and the other ortho- position is occupied by the amino group, bromination preferentially occurs at the para-position relative to the amino group.
Step 2: Iodination of 2-Amino-5-bromobenzonitrile to Yield Final Product The subsequent iodination is directed by the powerful activating effect of the amino group to the remaining ortho- position.
Experimental Protocol: Iodination
This protocol is adapted from established methods for the iodination of activated aromatic rings.[4][5]
-
Dissolution: In a round-bottom flask protected from light, dissolve 1.0 equivalent of 2-Amino-5-bromobenzonitrile in a suitable solvent such as glacial acetic acid or a mixture of methanol and water.
-
Reagent Addition: Add 1.05 equivalents of an iodinating agent. A common and effective reagent is N-Iodosuccinimide (NIS). Alternatively, a mixture of an iodide salt (like KI) and an oxidant (like KIO₃) in acidic medium can be used.[5]
-
Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Gentle heating (40-50 °C) may be required to drive the reaction to completion.
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining iodine/NIS.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-Amino-5-bromo-3-iodobenzonitrile.
Causality and Experimental Choices:
-
Choice of Starting Material: 2-Amino-5-bromobenzonitrile is selected as it correctly positions the bromo group, simplifying the final iodination step.[6]
-
Regioselectivity: The amino group is a highly activating ortho, para-director. In the intermediate, the para-position is blocked by the bromine atom, and one ortho-position is blocked by the nitrile. Therefore, the incoming electrophile (I⁺) is strongly directed to the open ortho-position (C3).
-
Iodinating Agent: NIS is often preferred as it is a mild and easy-to-handle source of electrophilic iodine, minimizing over-iodination and side reactions.
Visualization: Synthesis Workflow
Caption: Proposed synthesis of the target compound from 2-Amino-5-bromobenzonitrile.
Applications in Drug Discovery and Medicinal Chemistry
The true value of 2-Amino-5-bromo-3-iodobenzonitrile lies in its capacity as a versatile scaffold for building complex drug candidates. Aminobenzonitrile derivatives are recognized as crucial building blocks for a wide range of biologically active compounds, including anti-inflammatory, antibacterial, and antiviral agents.[7][8]
Strategic Advantage: Differential Reactivity
The presence of two different halogens (bromine and iodine) on the same aromatic ring is a significant synthetic advantage. The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond.[9] This difference in bond dissociation energy allows for chemoselective functionalization using palladium-catalyzed cross-coupling reactions, which are foundational in modern drug synthesis.[10]
-
Iodine's Higher Reactivity: The C-I bond undergoes oxidative addition to a palladium(0) catalyst more readily and under milder conditions (e.g., lower temperatures) than the C-Br bond.[11] This allows for selective reactions at the C3 position (iodine) while leaving the C5 position (bromine) intact for a subsequent, different coupling reaction.
-
Common Cross-Couplings: Reactions like Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig (with amines or alcohols) can be performed selectively.[9][10]
Role of Other Functional Groups
-
Amino Group (-NH₂): Can be acylated, alkylated, or converted into a diazonium salt for further transformations. It also serves as a key hydrogen bond donor for target engagement in drug molecules.
-
Nitrile Group (-C≡N): This group is a common feature in many FDA-approved drugs.[12] It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or be hydrolyzed to a carboxylic acid or reduced to an amine, providing further diversification pathways.
Visualization: Library Synthesis Potential
Caption: Potential synthetic pathways for creating a diverse chemical library.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 2-Amino-5-bromo-3-iodobenzonitrile is not widely available, hazard information can be extrapolated from structurally similar compounds like 2-Amino-5-bromobenzonitrile and other halogenated aromatics.[13][14][15]
-
Potential Hazards:
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[13]
-
Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
Inhalation: Move the person to fresh air.
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Rinse mouth and seek medical attention.
Disclaimer: This information is for guidance only. Always consult the specific SDS provided by the supplier before handling this chemical.
Conclusion
2-Amino-5-bromo-3-iodobenzonitrile is a high-value chemical intermediate with significant potential for drug discovery and development. Its key strengths are the multiple, distinct functional groups and, most importantly, the differential reactivity of its bromo and iodo substituents. This feature allows for controlled, sequential, and selective synthetic modifications, enabling the efficient construction of novel and complex molecules. For medicinal chemists, this compound represents a powerful platform for generating diverse libraries of compounds for screening and developing new therapeutic agents.
References
-
2-Amino-3-bromo-6-fluoro-5-iodobenzonitrile. PubChem. [Link]
-
Important pharmaceuticals containing 2-aminobenzonitrile. ResearchGate. [Link]
-
2-Amino-5-bromo-3-nitrobenzoic acid. PubChem. [Link]
-
2-Amino-5-bromobenzonitrile. PubChem. [Link]
-
Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. [Link]
- Preparation method of o-aminobenzonitrile compounds.
-
Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. (2023). RSC Publishing. [Link]
-
Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. (2023). University of Tasmania. [Link]
-
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info. [Link]
- The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
-
Preparation of 2-Amino-5-bromobenzaldehyde. Organic Syntheses. [Link]
Sources
- 1. 1000577-44-5|2-Amino-5-bromo-3-iodobenzonitrile|BLD Pharm [bldpharm.com]
- 2. scbt.com [scbt.com]
- 3. 2-Amino-3-bromo-5-nitrobenzonitrile | 17601-94-4 [sigmaaldrich.com]
- 4. ijssst.info [ijssst.info]
- 5. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]
- 6. 2-Amino-5-bromobenzonitrile | C7H5BrN2 | CID 429740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN101585785A - Preparation method of o-aminobenzonitrile compounds - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. 2-Amino-5-bromo-3-nitrobenzoic acid | C7H5BrN2O4 | CID 18431478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
